molecular formula C17H14N4O2S4 B2986507 2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1428348-69-9

2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2986507
CAS No.: 1428348-69-9
M. Wt: 434.57
InChI Key: RQLIJGGRAWDFBM-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a thioether-linked acetamide group bound to a thiazol-2-yl moiety. The core structure includes a 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold substituted with a 2-(thiophen-2-yl)ethyl group at position 2. The thioether bridge (-S-) at position 2 connects the pyrimidinone ring to the acetamide group, which terminates in a thiazole heterocycle.

Properties

IUPAC Name

2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S4/c22-13(20-16-18-5-9-26-16)10-27-17-19-12-4-8-25-14(12)15(23)21(17)6-3-11-2-1-7-24-11/h1-2,4-5,7-9H,3,6,10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIJGGRAWDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidine class and is characterized by a thiazole moiety and a thiophene group. Its unique structure allows for diverse interactions with biological targets, which is critical for its pharmacological potential.

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : The compound's structure allows it to interact with various cellular pathways involved in cancer progression.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms.

Antimicrobial Activity

A study investigating various thienopyrimidine derivatives demonstrated that certain compounds exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were measured to assess efficacy.

CompoundBacterial StrainMIC (µg/mL)
12iiStaphylococcus aureus125
12iiEscherichia coli125
8iiiCandida albicans31.25

This table illustrates the effectiveness of selected compounds against common pathogens, highlighting their potential as therapeutic agents in infectious diseases .

Anticancer Activity

The anticancer properties of the compound have been explored through various in vitro studies. For instance, a synthesis of N-substituted thieno[3,2-d]pyrimidine derivatives showed promising results against human tumor cell lines such as HepG-2 (liver cancer) and HCT116 (colon cancer). The following table summarizes the findings:

CompoundCell LineIC50 (µM)
1HepG-210.5
2HCT11615.0
3MCF712.0

These results indicate that the synthesized compounds have significant cytotoxic effects on cancer cells, suggesting their potential as lead compounds for drug development .

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways. For example, it may target kinases associated with cancer cell growth or modulate inflammatory pathways through receptor interactions.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of thienopyrimidine-sulfonamide hybrids. The results indicated enhanced antibacterial activity when compared to traditional antibiotics .
  • Anticancer Evaluation : In another research effort, a series of thieno[3,2-d]pyrimidine derivatives were tested against multiple cancer cell lines. The study concluded that structural modifications significantly influenced anticancer potency .

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ primarily in substituents on the pyrimidinone ring and the heterocyclic acetamide moiety. Key examples include:

Compound ID Pyrimidinone Substituent Acetamide-Linked Heterocycle Key Structural Features Reference
Target 2-(thiophen-2-yl)ethyl Thiazol-2-yl Thiophene-ethyl enhances lipophilicity; thiazole provides H-bonding sites
Compound 19 3,5-Dimethoxyphenyl 6-(Trifluoromethyl)benzothiazol-2-yl Electron-withdrawing CF₃ group; benzothiazole increases aromatic surface area
Compound 5 Phenyl 4-Oxo-2-thioxothiazolidin-3-yl Quinazolinone core; thiazolidinone introduces additional sulfur
Compound 5 () 4-Sulfamoylphenyl Varied aryl groups (e.g., phenyl, tolyl) Sulfonamide group enhances solubility; aryl diversity modulates steric effects
687561-60-0 4-Fluorophenyl 6-Methylbenzothiazol-2-yl Fluorine improves metabolic stability; methylbenzothiazole adds hydrophobicity
877618-80-9 Benzyl Thiazol-2-yl Benzyl group increases steric bulk; similar acetamide linkage

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 19 () may enhance binding affinity to kinases like CK1 via hydrophobic interactions .
  • Heterocyclic Diversity: Substituting thiazole with benzothiazole () or thiazolidinone () alters hydrogen-bonding capacity and target selectivity.
  • Solubility Modifiers : Sulfamoylphenyl derivatives () improve aqueous solubility compared to lipophilic thiophene-ethyl or benzyl groups .
Physicochemical Properties
  • Lipophilicity : The thiophen-2-yl-ethyl group (logP ~3.5 estimated) increases membrane permeability compared to sulfamoylphenyl derivatives (logP ~1.8) .
  • Molecular Weight : The target compound (MW ~450 g/mol) falls within drug-like space, similar to analogs in –10 (MW 400–500 g/mol).
  • Solubility : Polar groups (e.g., sulfonamide in ) enhance aqueous solubility, whereas benzyl or thiophene-ethyl groups favor lipid solubility .

Q & A

Q. What are the common synthetic routes for preparing thioacetamide-linked heterocyclic compounds like this compound?

The synthesis typically involves alkylation of thiol-containing intermediates with chloroacetamide derivatives. For example, describes using sodium methylate (2.6–2.8-fold molar excess) to activate thiopyrimidinones, followed by reaction with N-aryl-substituted 2-chloroacetamides . Key steps include refluxing in ethanol with catalytic piperidine (3–5 hours) and recrystallization for purification .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Standard characterization includes:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) groups.
  • ¹H/¹³C NMR to resolve thiophene, thiazole, and pyrimidine protons (e.g., δ 2.8–3.5 ppm for CH₂ groups in the thieno[3,2-d]pyrimidine core) .
  • Melting point analysis (e.g., analogues in show melting points between 170–315°C) .

Q. How are preliminary antimicrobial activities evaluated for such compounds?

Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). and suggest using MIC (Minimum Inhibitory Concentration) values, with active derivatives showing MICs ≤25 µg/mL .

Advanced Research Questions

Q. What strategies optimize reaction yields for complex heterocycles with multiple sulfur-containing moieties?

  • Solvent selection : Ethanol or DMF enhances solubility of polar intermediates .
  • Catalysis : Piperidine or triethylamine accelerates cyclization/condensation steps .
  • Side-reaction mitigation : Excess alkylating agents (e.g., 1.2–1.5 eq) reduce competing hydrolysis, as seen in ’s alkylation protocol .

Q. How can computational methods aid in designing derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. ICReDD’s approach () integrates reaction path simulations with experimental data to prioritize substituents (e.g., electron-withdrawing groups on thiophene) for enhanced antimicrobial or anticancer activity .

Q. What structural features explain contradictory antimicrobial results across similar compounds?

Discrepancies may arise from:

  • Substituent positioning : Meta-substituted aryl groups (e.g., 3-nitrophenyl in ) show higher activity than para-substituted analogues due to steric effects .
  • Heterocycle rigidity : Thieno[3,2-d]pyrimidine’s planar structure () may enhance DNA intercalation, while flexible side chains reduce potency .

Q. How can reaction intermediates be trapped or characterized to validate mechanistic hypotheses?

  • LC-MS monitoring : Detect transient species like thiolate anions during alkylation .
  • X-ray crystallography : Resolve intermediates (e.g., ’s fluorophenyl derivative) to confirm regioselectivity in cyclization steps .

Q. What methodologies resolve spectral overlaps in NMR for highly substituted heterocycles?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping protons in thiophene (δ 6.8–7.2 ppm) and thiazole (δ 7.5–8.0 ppm) rings .
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange in the thioacetamide linker .

Methodological Challenges

Q. How are solvent effects managed during recrystallization of polar, sulfur-rich compounds?

Mixed solvents (e.g., ethanol:water 4:1) balance solubility and polarity. highlights using acetone for derivatives with nitro or cyano groups to avoid decomposition .

Q. What reactor designs improve scalability for multi-step syntheses involving air-sensitive intermediates?

  • Schlenk lines : Maintain inert atmospheres during thiolate formation .
  • Microfluidic systems : Enhance heat/mass transfer in exothermic steps (e.g., thioglycolic acid additions in ) .

Data Interpretation & Contradictions

Q. Why do some analogues show strong antibacterial but weak antifungal activity?

Lipophilicity differences: Thiophene-ethyl groups (logP ~2.5) may favor bacterial membrane penetration over fungal ergosterol interactions. ’s azo-linked derivatives show this trend .

Q. How can conflicting cytotoxicity results between in vitro and in silico models be reconciled?

  • Physicochemical factors : Poor solubility (e.g., high-melting compounds in ) may reduce bioavailability in cell assays .
  • Metabolic stability : Hepatic clearance predicted in silico may not align with static in vitro conditions .

Structural & Functional Insights

Q. What role does the thiophen-2-yl ethyl group play in bioactivity?

The ethyl spacer enhances conformational flexibility, allowing thiophene to engage in π-π stacking with bacterial topoisomerase II (observed in docking studies from ) .

Q. How does the thiazol-2-yl acetamide moiety influence pharmacokinetics?

The thiazole ring increases metabolic resistance compared to phenyl groups, as seen in ’s analogues with prolonged plasma half-lives .

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